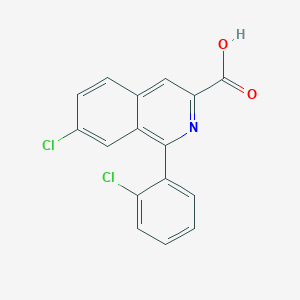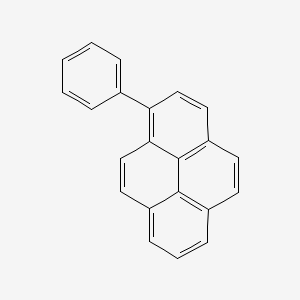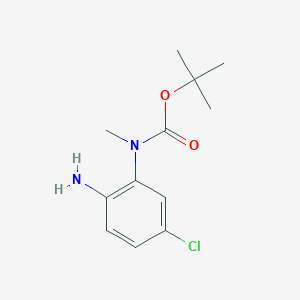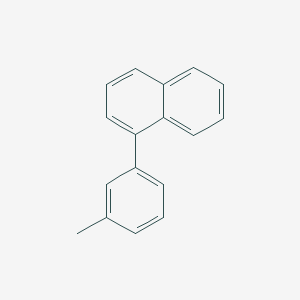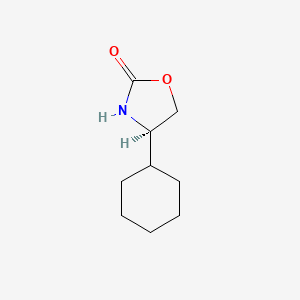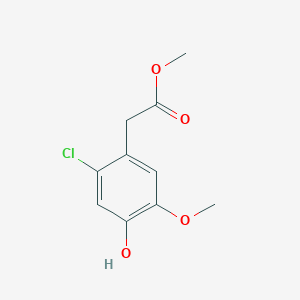
methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate is an organic compound with a complex structure that includes a chloro, hydroxy, and methoxy group attached to a phenyl ring, along with a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate typically involves the esterification of the corresponding acid, 2-chloro-4-hydroxy-5-methoxyphenylacetic acid, with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-chloro-4-oxo-5-methoxyphenylacetate.
Reduction: Methyl (2-chloro-4-hydroxy-5-methoxyphenyl)methanol.
Substitution: Methyl (2-amino-4-hydroxy-5-methoxyphenyl)acetate or Methyl (2-thio-4-hydroxy-5-methoxyphenyl)acetate.
Aplicaciones Científicas De Investigación
methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The chloro group can undergo substitution reactions, leading to the formation of new compounds with different biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-chloro-4-hydroxybenzoate: Similar structure but lacks the methoxy group.
Methyl 2-chloro-5-methoxybenzoate: Similar structure but lacks the hydroxy group.
Methyl 2-hydroxy-4-methoxybenzoate: Similar structure but lacks the chloro group.
Uniqueness
methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate is unique due to the presence of all three functional groups (chloro, hydroxy, and methoxy) on the phenyl ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H11ClO4 |
|---|---|
Peso molecular |
230.64 g/mol |
Nombre IUPAC |
methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H11ClO4/c1-14-9-3-6(4-10(13)15-2)7(11)5-8(9)12/h3,5,12H,4H2,1-2H3 |
Clave InChI |
OLLFUCOJDAEYJF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)CC(=O)OC)Cl)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
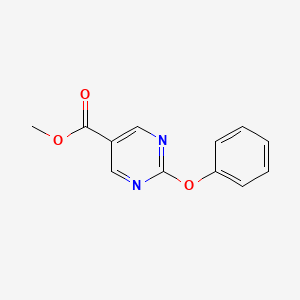
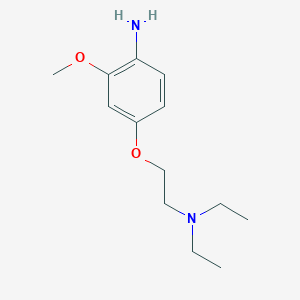
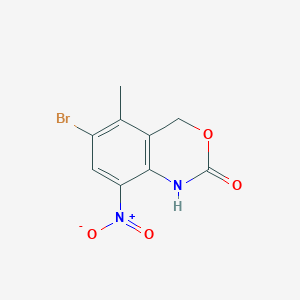

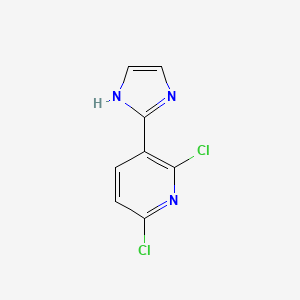
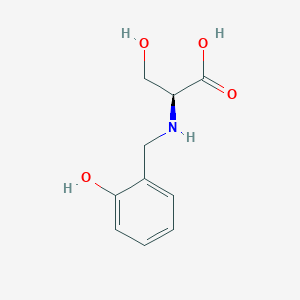
![4-{2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carbonyl}benzonitrile](/img/structure/B8619235.png)
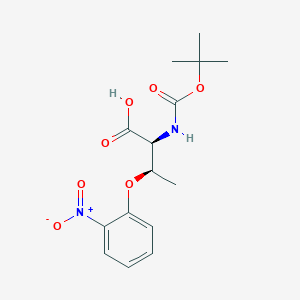
![Ethyl 1-{[(4-chlorophenyl)amino]carbonothioyl}piperidine-4-carboxylate](/img/structure/B8619249.png)
